1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Description

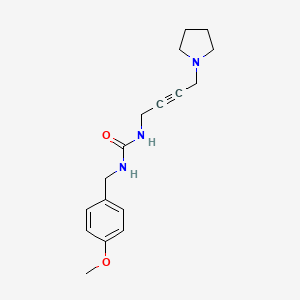

The compound 1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea features a urea backbone substituted with two distinct groups:

- 4-(Pyrrolidin-1-yl)but-2-yn-1-yl: An alkyne-linked pyrrolidine group, introducing rigidity and conformational constraints.

The urea core is a well-known pharmacophore, enabling hydrogen bonding with biological targets.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-22-16-8-6-15(7-9-16)14-19-17(21)18-10-2-3-11-20-12-4-5-13-20/h6-9H,4-5,10-14H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLWGDPEAQCSGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC#CCN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a halide under basic conditions to form the but-2-yn-1-yl intermediate.

Introduction of the pyrrolidinyl group: The but-2-yn-1-yl intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst to introduce the pyrrolidinyl group.

Formation of the urea linkage: The final step involves the reaction of the intermediate with 4-methoxybenzyl isocyanate to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and cellular processes.

Industrial Applications: It may have applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Diversity

1-(4-Substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea Derivatives ()

- Key Differences: Sulfonyl vs. Alkyne Linkage: The sulfonyl group in these derivatives increases polarity and hydrogen-bond acceptor capacity compared to the alkyne spacer in the target compound. Ethyl-Ketone vs. Butynyl Chain: The ethyl-ketone group in ’s compounds introduces a carbonyl group, which may enhance reactivity or metabolic susceptibility.

Synthesis : Both compounds utilize urea-forming reactions, but the target compound’s synthesis likely differs (e.g., absence of Friedel-Crafts alkylation, which is prominent in ’s methodology) .

1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea ()

- Key Differences: Thiadiazole-Pyridyl vs. Pyrrolidinyl-Alkyne: The thiadiazole-pyridyl system in ’s compound introduces heteroaromaticity, enabling π-stacking and additional hydrogen-bond interactions. This contrasts with the aliphatic pyrrolidine and non-aromatic alkyne in the target compound. Methoxybenzyl vs. Methylbenzoyl: The methoxy group in the target compound increases electron density and solubility compared to the methyl group in ’s derivative .

Physicochemical Properties (Inferred from Structure)

Biological Activity

Overview

1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic compound notable for its unique structural features, which include a methoxybenzyl group, a pyrrolidinyl group, and a butynyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

The synthesis of this compound involves multi-step organic reactions. Key steps include:

- Formation of the but-2-yn-1-yl intermediate : This is achieved by reacting an appropriate alkyne with a halide under basic conditions.

- Introduction of the pyrrolidinyl group : The but-2-yn-1-yl intermediate is reacted with pyrrolidine in the presence of a catalyst.

- Formation of the urea linkage : The final step involves reacting the intermediate with 4-methoxybenzyl isocyanate.

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, such as enzymes and receptors. This interaction may modulate various biological pathways, leading to its therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine, particularly those similar to this compound, exhibit significant antibacterial and antifungal properties. For example, certain pyrrolidine derivatives have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Activity

Preclinical studies have suggested that compounds containing similar structural motifs may exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. Notably, compounds with similar urea linkages have been evaluated for their efficacy against different tumor models .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of pyrrolidine derivatives, this compound was tested alongside other derivatives. The results demonstrated that this compound effectively inhibited bacterial growth with comparable potency to established antibiotics .

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of related compounds showed that those with structural similarities to 1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-y)urea exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Comparative Analysis

A comparative analysis of 1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-y)urea with other similar compounds reveals differences in biological activity based on structural variations:

| Compound Name | Structure Features | Biological Activity | MIC (mg/mL) |

|---|---|---|---|

| 1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-y)urea | Methoxybenzyl, Pyrrolidinyl | Antibacterial, Anticancer | 0.0039 - 0.025 |

| 1-(4-Methoxybenzyl)-3-pyrrolidinobenzamide | Lacks butynyl group | Moderate antibacterial | >0.05 |

| 1-(4-Methoxybenzyl)-3-carbamate derivative | Carbamate linkage instead of urea | Lower anticancer activity | >0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.